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molecular formula C15H17NO2 B098210 4,4'-Dimethoxybenzhydrylamine CAS No. 19293-62-0

4,4'-Dimethoxybenzhydrylamine

Cat. No. B098210
M. Wt: 243.3 g/mol
InChI Key: HROGQYMZWGPHIB-UHFFFAOYSA-N
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Patent
US05717088

Procedure details

Following a procedure similar to that described in Preparation 12, but using 10.7 g of 4,4'-dimethoxybenzophenone oxime, 33.9 g of ammonium acetate, 7.46 g of sodium cyanoborohydride, and 79 ml of a 17-19% by volume aqueous solution of titanium trichloride, 8.18 g of the title compound were obtained, as an oily substance.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step Two
Quantity
7.46 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7](=[N:16]O)[C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.C([O-])(=O)C.[NH4+].C([BH3-])#N.[Na+]>[Cl-].[Cl-].[Cl-].[Ti+3]>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([CH:7]([NH2:16])[C:6]2[CH:18]=[CH:19][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:9][CH:10]=1 |f:1.2,3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
COC1=CC=C(C(C2=CC=C(C=C2)OC)=NO)C=C1
Step Two
Name
Quantity
33.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
7.46 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in Preparation 12

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(C2=CC=C(C=C2)OC)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.18 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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